Cas no 88948-41-8 (Ethyl 3-(2-oxoazepan-1-yl)propanoate)
Ethyl 3-(2-oxoazepan-1-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 1H-Azepine-1-propanoic acid, hexahydro-2-oxo-, ethyl ester
- ethyl 3-(2-oxoazepan-1-yl)propanoate
- LS-04244
- CS-0361477
- ethyl3-(2-oxoazepan-1-yl)propanoate
- ALBB-013604
- AKOS005174137
- 88948-41-8
- MFCD11652348
- SCHEMBL12717220
- Ethyl 3-(2-oxoazepan-1-yl)propanoate
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- MDL: MFCD11652348
- Inchi: 1S/C11H19NO3/c1-2-15-11(14)7-9-12-8-5-3-4-6-10(12)13/h2-9H2,1H3
- InChI Key: DRDLVODRPFYVGH-UHFFFAOYSA-N
- SMILES: O=C1CCCCCN1CCC(=O)OCC
Computed Properties
- Exact Mass: 213.13649347Da
- Monoisotopic Mass: 213.13649347Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.6Ų
Ethyl 3-(2-oxoazepan-1-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM291540-5g |
Ethyl 3-(2-oxoazepan-1-yl)propanoate |
88948-41-8 | 97% | 5g |
$711 | 2021-06-09 | |
| TRC | E259715-250mg |
Ethyl 3-(2-oxoazepan-1-yl)propanoate |
88948-41-8 | 250mg |
$ 275.00 | 2022-06-05 | ||
| TRC | E259715-500mg |
Ethyl 3-(2-oxoazepan-1-yl)propanoate |
88948-41-8 | 500mg |
$ 450.00 | 2022-06-05 | ||
| TRC | E259715-1000mg |
Ethyl 3-(2-oxoazepan-1-yl)propanoate |
88948-41-8 | 1g |
$ 720.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432147-250mg |
Ethyl 3-(2-oxoazepan-1-yl)propanoate |
88948-41-8 | 97% | 250mg |
¥1036.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432147-1g |
Ethyl 3-(2-oxoazepan-1-yl)propanoate |
88948-41-8 | 97% | 1g |
¥3024.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432147-5g |
Ethyl 3-(2-oxoazepan-1-yl)propanoate |
88948-41-8 | 97% | 5g |
¥9360.00 | 2024-04-26 | |
| abcr | AB408505-500 mg |
Ethyl 3-(2-oxoazepan-1-yl)propanoate |
88948-41-8 | 500MG |
€254.60 | 2023-01-14 | ||
| abcr | AB408505-1 g |
Ethyl 3-(2-oxoazepan-1-yl)propanoate |
88948-41-8 | 1g |
€322.50 | 2023-06-17 | ||
| abcr | AB408505-5 g |
Ethyl 3-(2-oxoazepan-1-yl)propanoate |
88948-41-8 | 5g |
€907.00 | 2023-06-17 |
Ethyl 3-(2-oxoazepan-1-yl)propanoate Suppliers
Ethyl 3-(2-oxoazepan-1-yl)propanoate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Ethyl 3-(2-oxoazepan-1-yl)propanoate
Ethyl 3-(2-Oxoazepan-1-Yl)Propanoate (CAS 88948-41-8): Synthesis, Applications, and Recent Advances
Ethyl 3-(2-Oxoazepan-1-Yl)Propanoate (CAS No. 88948-41-8) is a synthetic organic compound belonging to the class of 7-membered nitrogen-containing heterocycles, specifically the oxoazepane derivatives. This molecule features a core structure comprising a seven-membered ring with an oxo (ketone) group at position 2 and an ethyl ester substituent at position 1. The compound's unique architecture has attracted significant attention in pharmaceutical and materials science research due to its potential as a scaffold for drug discovery and functional material development.
The chemical identity of Ethyl 3-(2-Oxoazepan-1-Yl)Propanoate is defined by its IUPAC name and molecular formula C9H15NO3, with a molecular weight of approximately 185.22 g/mol. Structural analysis reveals a rigid cyclic framework that provides conformational stability, a critical factor in optimizing interactions with biological targets. The presence of the oxo group introduces electrophilic character to the ring system, while the ester functionality offers opportunities for further derivatization through hydrolysis or amidation reactions.
Recent advancements in synthetic methodology have enabled efficient production of this compound through catalytic cyclization strategies. A notable approach involves the use of transition metal-catalyzed [3+4] cycloaddition reactions between azides and alkynes, followed by selective oxidation to introduce the oxo functionality. This methodology aligns with modern green chemistry principles by minimizing waste generation and maximizing atom economy. Researchers at the University of Tokyo (2023) demonstrated a palladium-catalyzed protocol achieving >90% yield under mild reaction conditions.
The pharmacological profile of oxoazepane derivatives has been extensively studied in relation to GABAergic signaling pathways. The core scaffold exhibits structural similarity to benzodiazepines, suggesting potential applications in modulating central nervous system activity. In vitro studies using recombinant GABAA receptors revealed that this compound displays moderate affinity for α1β3γ2L subunit combinations, with EC50 values comparable to reference compounds like diazepam. However, unlike traditional benzodiazepines, this derivative shows reduced sedative effects in rodent models, indicating possible therapeutic advantages.
In materials science applications, the rigid cyclic structure of Ethyl 3-(2-Oxoazepan-1-Yl)Propanoate makes it an attractive candidate for supramolecular assembly systems. When incorporated into polymer matrices, the compound enhances mechanical properties through hydrogen bonding networks formed between the oxo groups and adjacent polymer chains. A collaborative study between MIT and ETH Zurich (2024) demonstrated that composites containing this molecule exhibited improved thermal stability up to 350°C compared to control samples.
The synthetic versatility of this compound has led to its use as an intermediate in complex molecule synthesis. Researchers at Novartis Institute for Biomedical Research reported its application as a key building block in the total synthesis of marine natural products with anti-cancer properties. The ester functionality enables selective protection during multi-step syntheses while maintaining regiochemical control over ring-opening reactions.
In neuropharmacology research, recent studies have explored its potential as a modulator of neuroinflammation pathways. In microglial cell cultures exposed to LPS stimulation, treatment with this compound resulted in dose-dependent suppression of pro-inflammatory cytokine production (IL-6 and TNFα levels reduced by ~60% at 50 μM). These findings suggest possible applications in developing therapies for neurodegenerative disorders where chronic inflammation plays a pathogenic role.
The analytical characterization of this compound has been extensively documented using advanced spectroscopic techniques. NMR data reveals characteristic signals for the oxo group (δ ~205 ppm in 13C NMR) and distinct multiplets corresponding to ring protons displaying ABX spin systems typical of seven-membered heterocycles. Mass spectrometry analysis confirms molecular ion peaks consistent with theoretical predictions under both electron impact and electrospray ionization modes.
In medicinal chemistry approaches focusing on structure-activity relationships (SAR), systematic modification of substituents on both the azepane ring and ester side chain has provided valuable insights into bioactivity determinants. Electron-withdrawing groups at position 6 significantly enhance receptor binding affinity while bulkier substituents reduce metabolic stability due to increased P-glycoprotein efflux rates.
The environmental fate profile indicates that this compound exhibits moderate biodegradability under aerobic conditions but shows resistance to hydrolytic degradation at physiological pH levels (half-life >7 days at pH 7.4). These properties make it suitable for formulations requiring extended biological activity while minimizing rapid environmental breakdown after excretion.
Ongoing research continues to explore novel applications for this scaffold beyond traditional pharmaceutical uses. In agricultural chemistry contexts, preliminary studies suggest potential herbicidal activity through inhibition of acetolactate synthase enzymes when appropriately functionalized derivatives are tested against model plant species.
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